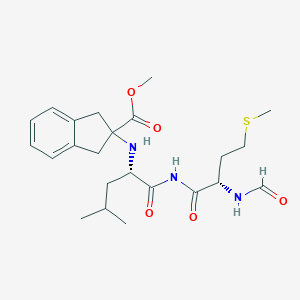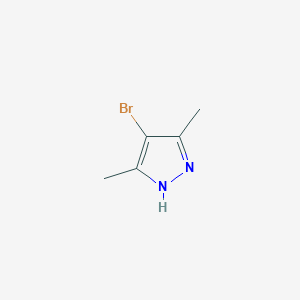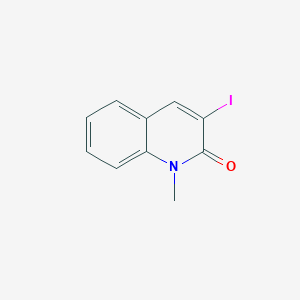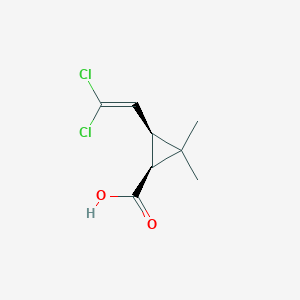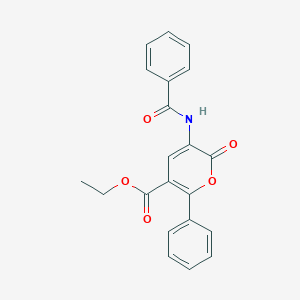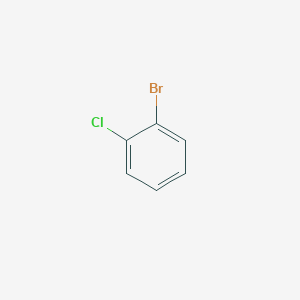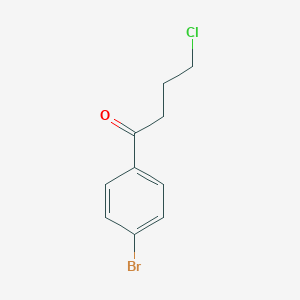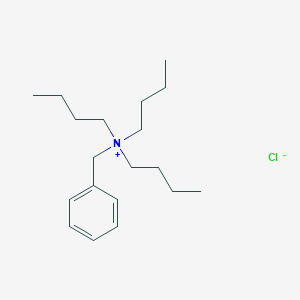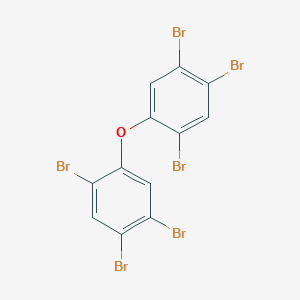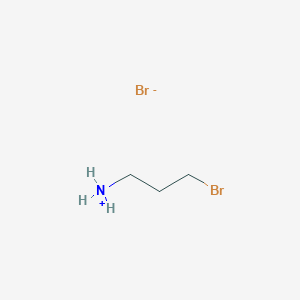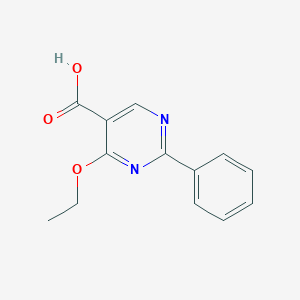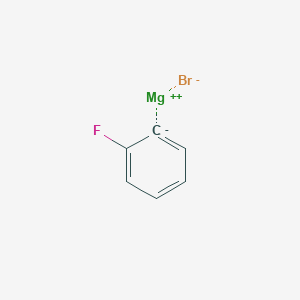
2-Fluorophenylmagnesium bromide
Übersicht
Beschreibung
2-Fluorophenylmagnesium bromide is a chemical compound with the molecular formula C6H4BrFMg and a molecular weight of 199.3033632 . It is a useful reagent in the synthesis of functionalized biphenyl-based phosphine ligands .
Synthesis Analysis
The reaction of a metal with an organic halide is a common method for the preparation of organometallic compounds such as 2-Fluorophenylmagnesium bromide . This process requires careful control of conditions to exclude moisture, oxygen, and carbon dioxide, which would react with the organometallic compound . The reaction is typically carried out in an inert atmosphere of nitrogen or helium .Molecular Structure Analysis
The molecular structure of 2-Fluorophenylmagnesium bromide is represented by the formula C6H4BrFMg . The exact mass of the molecule is 197.93300 .Chemical Reactions Analysis
2-Fluorophenylmagnesium bromide is involved in various chemical reactions. For instance, it is used in the synthesis of functionalized biphenyl-based phosphine ligands . Additionally, the decomposition of 2-Fluorophenylmagnesium Bromide in THF yields triphenylene formation in 85% yield .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel NIR Region Fluoride Sensor
2-Fluorophenylmagnesium bromide plays a crucial role in the synthesis of a novel near-infrared (NIR) region fluoride sensor. This involves the use of aza-boron-dipyrromethene (aza-BODIPY) fluorophore, where the 2-fluorophenylmagnesium bromide is essential in the formation of the sensor dye. This dye exhibits a specific and rapid colorimetric and ‘turn-off’ fluorescence response for fluoride ions in solution and in living HeLa cells, highlighting its potential in biological and chemical sensing applications (Zou et al., 2014).
Educational Tool in Organic Chemistry
In the educational context, 2-fluorophenylmagnesium bromide is used in a discovery-based Grignard experiment for second-year undergraduate organic chemistry courses. This reagent is formed by the reaction of 1-bromo-4-fluorobenzene with Mg, showcasing its use as a learning tool for understanding the reactivity and chemoselectivity of Grignard reagents in organic synthesis (Hein et al., 2015).
Enantioselective Synthesis in Pharmaceutical Preparations
2-Fluorophenylmagnesium bromide is also employed in the enantioselective synthesis of 3-substituted-4-aryl piperidines, which are useful in preparing paroxetine, an antidepressant medication. This demonstrates its significance in the pharmaceutical industry for the production of active pharmaceutical ingredients (Murthy et al., 2003).
Organic Synthesis and Reactivity Studies
In organic synthesis, the reactivity of 2-fluorophenylmagnesium bromide with various electrophiles has been a subject of research. Studies have shown that it reacts with perfluoroisobutylene or methyl perfluoromethacrylate to yield corresponding arylperfluoroisobutylenes and methylα-trifluoromethyl-β-fluoro-β-arylacrylates, illustrating its versatility in organic reactions (Lur'e et al., 1980).
Research in Grignard Reagent Stability
The study of Grignard reagents like 2-fluorophenylmagnesium bromide contributes to understanding their stability and reactivity. Research on p-fluorophenylmagnesium bromide–NNN′N′-tetraethylethylenediamine, a stable Grignard adduct, provides insights into the coordination chemistry and reaction kinetics of these reagents, which is crucial for their application in organic synthesis (Evans & Khan, 1967).
Eigenschaften
IUPAC Name |
magnesium;fluorobenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFNFSPJVPNKFT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305759 | |
| Record name | Bromo(2-fluorophenyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)magnesium bromide | |
CAS RN |
446-53-7 | |
| Record name | Bromo(2-fluorophenyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



